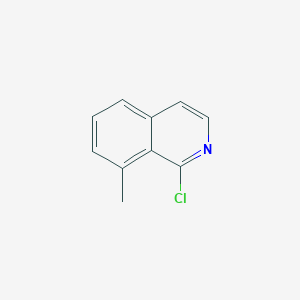

1-Chloro-8-methylisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-8-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJXXDFSXKXXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570671 | |

| Record name | 1-Chloro-8-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174873-81-5 | |

| Record name | 1-Chloro-8-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-8-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-8-methylisoquinoline: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 1-Chloro-8-methylisoquinoline is a key building block in this context, offering a reactive handle at the 1-position for further functionalization and a methyl group at the 8-position that can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of this compound, drawing upon established chemical principles and data from closely related analogues.

Core Chemical Properties

This compound is a halogenated aromatic heterocyclic compound. Below is a summary of its fundamental properties.

| Property | Value | Source(s) |

| CAS Number | 174873-81-5 | [1][2] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Appearance | Likely a powder | [1] |

| SMILES | Cc1cccc2ccnc(Cl)c12 | [1] |

| InChI Key | NUJXXDFSXKXXLS-UHFFFAOYSA-N | [1] |

Plausible Synthesis Pathway

Synthesis of 8-Methylisoquinolin-1(2H)-one

The synthesis of the key intermediate, 8-methylisoquinolin-1(2H)-one, can be achieved through various methods. One common approach is the cyclization of a suitably substituted precursor. While a specific procedure for 8-methylisoquinolin-1(2H)-one was not found, the general principle often involves the construction of the isoquinolinone core from a substituted benzamide or benzoic acid derivative[3].

Chlorination of 8-Methylisoquinolin-1(2H)-one

The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation. This is typically achieved by treating the lactam with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

To a stirred solution of 8-methylisoquinolin-1(2H)-one (1.0 equivalent) in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), add phosphorus oxychloride (3-5 equivalents).

-

The reaction mixture is heated to reflux (typically 100-110 °C) for several hours.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

This protocol is based on a similar procedure for the synthesis of 1-chloro-4-methylisoquinoline, which involves refluxing the corresponding isoquinolin-1-one with phosphorus oxychloride[4].

Caption: Plausible synthetic pathway for this compound.

Chemical Reactivity and Potential Applications in Drug Discovery

The chlorine atom at the 1-position of the isoquinoline ring is the primary site of reactivity, making it a versatile handle for introducing a wide array of substituents. This reactivity is analogous to that of other 1-chloroisoquinolines and is primarily governed by its susceptibility to nucleophilic substitution and its utility in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack. Consequently, the chlorine atom can be displaced by a variety of nucleophiles.

-

Amination: Reaction with primary or secondary amines can introduce diverse amino groups, a common strategy in the synthesis of bioactive molecules.

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.

-

Thiolation: Reaction with thiols or their corresponding thiolates can be used to introduce sulfur-containing moieties.

The rates of these reactions are influenced by the nature of the nucleophile and the reaction conditions[5][6][7].

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C1 position of the isoquinoline and a carbon atom of an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents[8][9][10].

A general procedure for the Suzuki coupling of a chloro-heteroaromatic compound involves the following steps:

-

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand (if required), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

An appropriate solvent system (e.g., dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent.

-

The product is isolated from the organic phase and purified by chromatography.

Caption: Generalized Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines, under relatively mild conditions[11][12][13][14]. This is a highly valuable transformation in drug discovery for the synthesis of compound libraries with diverse amine functionalities.

A typical procedure for the Buchwald-Hartwig amination is as follows:

-

Under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equivalent), the desired amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

-

An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added.

-

The reaction mixture is heated (typically between 80-110 °C) until completion.

-

The reaction is then cooled, quenched, and the product is extracted and purified.

Caption: Generalized Buchwald-Hartwig amination reaction.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The methyl group would appear as a singlet, likely in the range of δ 2.5-2.8 ppm. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) would be significantly deshielded.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of a wide range of functional groups at the 1-position, enabling the exploration of diverse chemical space. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and utilization based on established chemical principles and the behavior of closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. americanelements.com [americanelements.com]

- 2. 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5 | Chemsrc [chemsrc.com]

- 3. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophile - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Chloro-8-methylisoquinoline

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This technical guide provides a comprehensive analysis of 1-chloro-8-methylisoquinoline, a derivative poised for significant application in drug discovery and development. While specific literature on this exact isomer is limited, this document leverages established principles of physical organic chemistry, predictive modeling, and extensive data on analogous structures to offer a detailed exploration of its molecular architecture, a robust protocol for its synthesis, an analysis of its chemical reactivity, and its potential as a versatile building block for creating novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to exploit the unique properties of this compound.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline and its derivatives are classified as "privileged structures" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets.[1] The presence of the nitrogen atom introduces a key site for hydrogen bonding and alters the electronic distribution of the fused aromatic system, influencing its pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as the chloro group at the 1-position and the methyl group at the 8-position, provides strategic vectors for modulating steric, electronic, and lipophilic characteristics. The chlorine atom, in particular, is a common feature in over 250 FDA-approved drugs and serves not only to modify biological activity but also as a versatile chemical handle for further molecular elaboration.[2] this compound thus represents a valuable, yet underexplored, starting material for generating libraries of novel compounds with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The defining features of this compound are its planar, bicyclic aromatic core, the electron-withdrawing chloro substituent at the C1 position, and the methyl group at the C8 position. The C1 position in the isoquinoline ring is electronically analogous to the alpha-position of pyridine, making it susceptible to nucleophilic attack. The chlorine atom further activates this position, rendering it an excellent electrophilic site. The peri-positioned C8-methyl group can exert a significant steric and electronic influence on the reactivity of the nearby nitrogen atom and the C1 position, potentially affecting reaction kinetics and the conformational preferences of derivatives.

Key Identifiers and Computed Properties

Quantitative data for this compound has been compiled from reputable chemical databases and predictive models.

| Property | Value | Source |

| CAS Number | 174873-81-5 | American Elements[3] |

| Molecular Formula | C₁₀H₈ClN | PubChem[4] |

| Molecular Weight | 177.63 g/mol | American Elements[3] |

| InChIKey | NUJXXDFSXKXXLS-UHFFFAOYSA-N | PubChem[4] |

| SMILES | Cc1cccc2ccnc(Cl)c12 | PubChem[4] |

| Predicted XlogP | 3.4 | PubChem[4] |

| Monoisotopic Mass | 177.03453 Da | PubChem[4] |

Spectroscopic Signature Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline core. A sharp singlet corresponding to the three protons of the C8-methyl group would appear in the upfield region (typically δ 2.5-3.0 ppm). The precise chemical shifts and coupling constants can be predicted using computational software.[5][6][7] For comparison, the parent compound, 8-methylquinoline, shows a methyl singlet at δ 2.825 ppm and aromatic protons between δ 7.38 and 8.94 ppm.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals. The carbon bearing the chlorine (C1) is expected to be significantly downfield. The methyl carbon will appear as a characteristic upfield signal.

-

Mass Spectrometry: The mass spectrum will show a distinctive molecular ion peak (M⁺) and a prominent M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₈ClN with high accuracy (calculated exact mass: 177.0345).[4]

Synthesis and Purification

A definitive, published protocol for the synthesis of this compound is not available. However, a robust and highly plausible synthetic route can be designed based on well-established chemical transformations of the isoquinoline core. The most logical approach involves the chlorination of the corresponding lactam, 8-methylisoquinolin-1(2H)-one.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from 8-methylquinoline. This pathway is logical as 8-methylquinoline is a commercially available starting material.[9]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis relies on careful monitoring and characterization at each stage.

Step 1: Synthesis of 8-Methylisoquinolin-1(2H)-one

-

Reaction Setup: To a solution of 8-methylquinoline (1.0 eq) in a suitable solvent like aqueous potassium hydroxide, add potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 4.0 eq) portion-wise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude 8-methylisoquinolin-1(2H)-one can be purified further by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 8-methylisoquinolin-1(2H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., Na₂CO₃ or NaOH solution) until pH > 8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the C1 carbon. The chlorine atom is an excellent leaving group, making the molecule a versatile substrate for nucleophilic aromatic substitution (SₙAr) reactions.[10] This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

The general mechanism for SₙAr involves the attack of a nucleophile at the C1 position, forming a tetrahedral intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.[10] The rate of these reactions is enhanced by the electron-withdrawing nature of the ring nitrogen.

Key Transformations

This compound can be readily converted into a wide array of derivatives, providing access to diverse chemical space.

Caption: Key nucleophilic substitution and cross-coupling reactions.

-

Amination: Reaction with primary or secondary amines, often in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMSO, DMF), yields 1-amino-8-methylisoquinoline derivatives.[10]

-

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a strong base (e.g., NaH) provides access to ether derivatives.

-

Suzuki-Miyaura Cross-Coupling: As a chloro-heteroarene, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions with boronic acids or esters, enabling the introduction of a wide range of alkyl or aryl groups at the C1 position.[11][12]

-

Thiolation: Reaction with thiols under basic conditions can be used to synthesize 1-thioether derivatives.

Potential Applications in Drug Development

The this compound scaffold is a launchpad for developing novel therapeutic agents. By leveraging the SₙAr and cross-coupling reactions described above, medicinal chemists can rapidly synthesize large libraries of analogues for screening.

Scaffold for Targeted Libraries

The core structure can be used as a central scaffold, with diversity introduced at the C1 position. This approach is highly efficient for structure-activity relationship (SAR) studies.

Caption: Workflow for utilizing the scaffold in drug discovery.

Therapeutic Areas of Interest

Based on the established pharmacology of the broader isoquinoline class, derivatives of this compound are promising candidates for several therapeutic areas:

-

Oncology: Many isoquinoline derivatives exhibit potent anticancer activity by targeting key cellular pathways, such as inhibiting protein kinases or topoisomerases.[11][13] The ability to functionalize the C1 position allows for the precise tuning of interactions within the ATP-binding pocket of kinases, for example.

-

Antimicrobial Agents: The isoquinoline core is present in various natural and synthetic antimicrobial compounds. Derivatives could be developed as novel antibacterial or antifungal agents.

-

Neurodegenerative Diseases: Certain substituted isoquinolines have been investigated for their neuroprotective properties, often linked to their ability to chelate metal ions or modulate specific enzyme activities in the central nervous system.

Conclusion

This compound is a strategically designed molecule that combines the privileged isoquinoline scaffold with a highly versatile reactive handle. Its molecular structure is primed for facile chemical modification via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide has provided a comprehensive overview of its structural and electronic properties, a plausible and detailed synthetic protocol, and a clear roadmap for its application in medicinal chemistry. For researchers in drug discovery, this compound represents a valuable and efficient starting point for the synthesis of novel, diverse, and biologically active compounds.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 9. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]

- 13. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-8-methylisoquinoline synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Chloro-8-methylisoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline core is a prevalent pharmacophore in numerous bioactive compounds, and the specific substitution pattern of this compound makes it a valuable intermediate for creating diverse molecular libraries.[1][2] This document emphasizes the most scientifically sound and commonly employed synthetic strategy, which proceeds through the formation of an 8-methylisoquinolin-1(2H)-one intermediate, followed by a robust chlorination step. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Strategic Overview and Retrosynthesis

The synthesis of this compound is most effectively approached by disconnecting the carbon-chlorine bond. This retrosynthetic analysis identifies 8-methylisoquinolin-1(2H)-one as the immediate and critical precursor. The C1-position of the isoquinolinone tautomer (an N-acyl imine) is readily converted to the corresponding 1-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

The 8-methylisoquinolin-1(2H)-one core can then be constructed via a classical isoquinoline synthesis. The Bischler-Napieralski reaction is particularly well-suited for this purpose.[3][4] This powerful cyclization reaction forms the dihydroisoquinoline ring from a β-arylethylamide. Subsequent oxidation or rearrangement furnishes the desired isoquinolinone. This multi-step, yet reliable, pathway forms the core of our discussion.

Logical Flow Diagram

References

An In-depth Technical Guide to 1-Chloro-8-methylisoquinoline: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif central to numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of 1-Chloro-8-methylisoquinoline, a key synthetic intermediate whose strategic functionalization enables the construction of diverse molecular architectures for drug discovery. We will delve into its nomenclature, physicochemical properties, robust synthetic and purification protocols, characteristic chemical reactivity, and its significant role as a building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their scientific endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of the isoquinoline ring system. The chlorine atom at the C1 position is highly activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it an exceptionally useful handle for synthetic diversification.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 174873-81-5 | [1][3] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1] |

| Monoisotopic Mass | 177.03453 Da | [2] |

| Canonical SMILES | CC1=C2C(=CC=C1)C=CN=C2Cl | [2] |

| InChI Key | NUJXXDFSXKXXLS-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of 1-chloro-isoquinolines is most commonly and efficiently achieved through the chlorination of the corresponding isoquinolin-1(2H)-one precursor. This transformation is a cornerstone of heterocyclic chemistry, leveraging readily available and potent chlorinating agents.

Synthetic Rationale and Strategy

The conversion of an isoquinolinone (a cyclic amide or lactam) to a 1-chloro-isoquinoline proceeds via the activation of the carbonyl oxygen. Reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphoryl chloride and phosphorus pentachloride serve a dual purpose: they act as both the activating agent and the chloride source. The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion to yield the desired product. This method is widely applicable to a range of substituted isoquinolinones and quinolinones.[4][5]

References

The Research Potential of 1-Chloro-8-methylisoquinoline: A Technical Guide for Drug Discovery and Development

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds with significant biological activities.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of inspiration for the development of novel therapeutics.[3] In contemporary drug discovery, the isoquinoline scaffold is recognized as a "privileged structure," owing to its ability to interact with a diverse range of biological targets, including enzymes and receptors.[4] This guide focuses on a specific, under-explored derivative, 1-Chloro-8-methylisoquinoline , and delineates its potential research applications, particularly in the realm of oncology and kinase inhibition. The strategic placement of a chloro group at the 1-position and a methyl group at the 8-position is hypothesized to confer unique chemical and biological properties, making it a compelling starting point for the design of novel therapeutic agents.

Chemical Properties and Synthesis of this compound

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 174873-81-5 | |

| Molecular Formula | C₁₀H₈ClN | [5] |

| Molecular Weight | 177.63 g/mol | [6] |

| Predicted XlogP | 3.4 | [5] |

| Appearance | Inferred to be a solid at room temperature | N/A |

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted isoquinolines. The most common approach involves the N-oxidation of the corresponding isoquinoline followed by chlorination.[7][8]

Hypothetical Two-Step Synthesis:

Step 1: N-oxidation of 8-methylisoquinoline

-

Rationale: The initial step involves the activation of the isoquinoline ring towards nucleophilic attack at the 1-position. N-oxidation increases the electrophilicity of the C1 carbon, facilitating the subsequent chlorination.

-

Protocol:

-

Dissolve 8-methylisoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methylisoquinoline N-oxide.

-

Step 2: Chlorination of 8-methylisoquinoline N-oxide

-

Rationale: The N-oxide is then treated with a chlorinating agent to introduce the chlorine atom at the 1-position. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[7]

-

Protocol:

-

To the crude 8-methylisoquinoline N-oxide, slowly add an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium carbonate, until a neutral pH is achieved.

-

Extract the product with an organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

DOT Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Potential Research Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The presence of the reactive 1-chloro group allows for further functionalization, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A Scaffold for Novel Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The isoquinoline and quinoline cores are prevalent in a number of clinically approved kinase inhibitors.[9] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a key interaction for many inhibitors.[4]

Hypothesized Mechanism of Action:

The 1-chloro substituent can serve a dual purpose. It can act as a handle for introducing various side chains through nucleophilic substitution reactions to explore the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity. Furthermore, the chloro group can potentially act as a warhead for covalent irreversible inhibition by reacting with a nearby cysteine residue in the ATP-binding pocket of certain kinases. The 8-methyl group, located in the "upper" region of the isoquinoline ring, can provide beneficial steric interactions within the binding site and improve the compound's metabolic stability.

DOT Diagram of a Hypothesized Kinase Inhibition Mechanism:

Caption: Hypothesized binding mode of a this compound-based inhibitor.

Experimental Workflow for Screening as a Kinase Inhibitor:

-

Synthesis of a Focused Library: Utilize the reactivity of the 1-chloro group to synthesize a library of derivatives with diverse substituents at this position.

-

In Vitro Kinase Assays: Screen the parent compound and its derivatives against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, CDKs) to identify initial hits.

-

Cell-Based Assays: Evaluate the antiproliferative activity of the hit compounds in various cancer cell lines.[10][11]

-

Structure-Activity Relationship (SAR) Studies: Analyze the data from the kinase and cell-based assays to understand how different substituents affect activity and selectivity.[12][13]

-

Mechanism of Action Studies: For the most promising leads, conduct further studies to elucidate the mechanism of action, such as determining if inhibition is reversible or irreversible and identifying the specific amino acid interactions through co-crystallization studies.

A Versatile Intermediate for the Synthesis of Fused Heterocyclic Systems

The this compound scaffold can also serve as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. These larger, more rigid structures can exhibit unique biological activities by presenting pharmacophoric elements in a well-defined spatial orientation.

Potential Synthetic Transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The 1-chloro position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

-

Nucleophilic Aromatic Substitution (SNA_r): The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide range of functionalized isoquinolines.

-

Annulation Reactions: The combination of the 1-chloro and 8-methyl groups could be exploited in annulation reactions to construct novel polycyclic systems.

Potential as an Antimicrobial Agent

The isoquinoline nucleus is present in several natural and synthetic compounds with antimicrobial properties.[1] The mechanism of action often involves the inhibition of key bacterial enzymes or interference with cell wall synthesis. The lipophilicity conferred by the chloro and methyl groups in this compound may enhance its ability to penetrate bacterial cell membranes. Further investigation into its antimicrobial activity against a panel of pathogenic bacteria and fungi is warranted.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the 1-chloro group make it an ideal scaffold for the generation of diverse chemical libraries. The core hypothesis presented in this guide is that this compound can serve as a valuable starting point for the development of novel kinase inhibitors for the treatment of cancer. The proposed research workflows provide a clear path for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of 1-substituted-8-methylisoquinolines to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 6. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fujc.pp.ua [fujc.pp.ua]

- 12. The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Reactivity profile of the 1-chloro-isoquinoline scaffold

An In-Depth Technical Guide to the Reactivity Profile of the 1-Chloro-Isoquinoline Scaffold

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for drug discovery and development. This technical guide provides a comprehensive analysis of the 1-chloro-isoquinoline scaffold, a versatile and highly valuable building block. We will delve into the core principles governing its reactivity, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to unlock the synthetic potential of this important intermediate.

The Strategic Importance of the 1-Chloro-Isoquinoline Core

The reactivity of the 1-chloro-isoquinoline scaffold is primarily dictated by the carbon-chlorine bond at the C1 position. The electron-withdrawing nature of the adjacent ring nitrogen atom significantly activates this position, rendering it susceptible to nucleophilic attack and making it an excellent electrophile for a variety of transformative chemical reactions.[4][5] This inherent reactivity provides a reliable handle for introducing molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

Why the C1 position? Nucleophilic attack at the C1 position generates a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the electronegative nitrogen atom, a stabilizing feature that lowers the activation energy of the reaction compared to attack at other positions.[5][6] This electronic predisposition makes the 1-chloro substituent a linchpin for synthetic strategy.

References

An In-Depth Technical Guide to the Starting Materials for 8-Methylisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, it is present in a variety of biologically active molecules and functional materials. The strategic placement of the methyl group at the 8-position influences the molecule's steric and electronic properties, making it a valuable building block for targeted drug design and the development of novel organic electronics. This guide provides a comprehensive overview of the primary synthetic routes to 8-methylisoquinoline, with a detailed focus on the requisite starting materials and the underlying chemical principles that govern each pathway.

Core Synthetic Strategies and Starting Material Selection

The synthesis of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the availability and cost of the starting materials, the desired substitution pattern, and the scalability of the reaction. For the synthesis of 8-methylisoquinoline, the key challenge lies in the regioselective introduction of the methyl group onto the benzene portion of the isoquinoline scaffold. This is typically achieved by selecting a starting material that already contains the methyl group in the correct position. The most prominent and versatile methods for this purpose are the Pomeranz-Fritsch reaction, the Bischler-Napieralski cyclization, and the Pictet-Spengler reaction. Additionally, methodologies analogous to the Skraup synthesis, traditionally used for quinolines, offer an industrially relevant perspective.

The Pomeranz-Fritsch Reaction: A Direct Approach from Aromatic Aldehydes

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] The reaction proceeds in two main stages: the formation of a Schiff base from an aromatic aldehyde and an aminoacetaldehyde acetal, followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.

Causality of Starting Material Selection

To synthesize 8-methylisoquinoline via this route, the methyl group must be present on the aromatic aldehyde precursor. Therefore, the logical starting materials are 2-methylbenzaldehyde (o-tolualdehyde) and aminoacetaldehyde diethyl acetal . The ortho-position of the methyl group relative to the aldehyde function directs the cyclization to form the desired 8-methylisoquinoline regioisomer.

Experimental Protocol (Adapted from a general Pomeranz-Fritsch synthesis)

Step 1: Formation of the Benzalaminoacetal

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in toluene.

-

Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude N-(2-methylbenzylidene)aminoacetaldehyde diethyl acetal.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the crude benzalaminoacetal in a suitable acidic medium, such as concentrated sulfuric acid or a mixture of sulfuric acid and phosphorus pentoxide, with cooling.[3]

-

Carefully heat the mixture to the required temperature (typically ranging from 100 to 160 °C) and maintain for several hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., concentrated sodium hydroxide) to a pH > 10, keeping the mixture cool.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 8-methylisoquinoline by column chromatography or distillation.

The Bischler-Napieralski Reaction: Building from Phenylethylamides

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[4][5] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]

Causality of Starting Material Selection

For the synthesis of 8-methylisoquinoline, the starting material must be a β-phenylethylamide with a methyl group at the ortho-position of the aromatic ring. This leads to the selection of N-[2-(2-methylphenyl)ethyl]acetamide . The cyclization occurs at the carbon position ortho to the ethylamine substituent, which is activated by the amide group, leading to the formation of the 8-methyl-3,4-dihydroisoquinoline intermediate.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, N-[2-(2-methylphenyl)ethyl]acetamide

This precursor can be synthesized from o-toluidine in a two-step process.

Step 1: Synthesis of 2-Chloro-N-(o-tolyl)acetamide

-

In a flask, dissolve o-toluidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.1 eq) in dry dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over several hours.

-

Quench the reaction with a dilute sodium bicarbonate solution.

-

Separate the organic layer, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-N-(o-tolyl)acetamide.[6]

Step 2: Reduction to N-[2-(2-methylphenyl)ethyl]acetamide

A suitable reduction method, such as catalytic hydrogenation or reduction with a metal hydride, would be employed to convert the chloroacetamide to the desired ethylamine derivative. A detailed protocol for this specific reduction was not found in the searched literature.

Protocol 2: Bischler-Napieralski Cyclization and Aromatization

-

Dissolve N-[2-(2-methylphenyl)ethyl]acetamide (1.0 eq) in an inert solvent such as toluene or acetonitrile.

-

Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (1.5-2.0 eq), to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated ammonium hydroxide.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain crude 1,8-dimethyl-3,4-dihydroisoquinoline.

-

Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene) and add a dehydrogenating agent such as palladium on carbon (Pd/C).

-

Heat the mixture to reflux to effect aromatization.

-

After completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the resulting 8-methylisoquinoline by column chromatography or distillation.

The Pictet-Spengler Reaction: A Condensation-Cyclization Cascade

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[7][8] Subsequent oxidation is required to yield the aromatic isoquinoline.

Causality of Starting Material Selection

Similar to the Bischler-Napieralski route, the starting amine must contain the methyl group in the desired position. Therefore, 2-(2-methylphenyl)ethylamine is the key starting material. This is then reacted with an aldehyde, typically formaldehyde , to introduce the C1 carbon of the isoquinoline ring.

Experimental Protocol (Adapted from a general Pictet-Spengler synthesis)

Step 1: Pictet-Spengler Cyclization

-

Dissolve 2-(2-methylphenyl)ethylamine (1.0 eq) in a suitable solvent such as water or ethanol.

-

Add an aqueous solution of formaldehyde (1.1 eq).

-

Acidify the reaction mixture with an acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring by TLC for the formation of 8-methyl-1,2,3,4-tetrahydroisoquinoline.

-

Cool the reaction mixture and basify with a suitable base.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

Step 2: Aromatization

-

The crude 8-methyl-1,2,3,4-tetrahydroisoquinoline is then subjected to oxidation as described in the Bischler-Napieralski aromatization step (e.g., using Pd/C in a high-boiling solvent) to yield 8-methylisoquinoline.

A Skraup-Type Approach: Industrial Relevance

While the classic Skraup synthesis is used for quinolines, a related vapor-phase reaction has been patented for the production of 8-methylquinoline, a close isomer of the target molecule.[9] This provides insight into a potentially scalable, industrial approach. The reaction involves passing the starting materials over a solid acid catalyst at high temperatures.

Starting Materials for the Analogous 8-Methylquinoline Synthesis

-

2-Methylaniline (o-Toluidine)

-

Formaldehyde

-

Acetaldehyde

This process highlights the use of simple, readily available starting materials, which is a key consideration in large-scale chemical manufacturing.[9]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Reported/Expected Yield |

| Pomeranz-Fritsch | 2-Methylbenzaldehyde | Aminoacetaldehyde diethyl acetal | Conc. H₂SO₄, heat | Variable, depends on conditions |

| Bischler-Napieralski | N-[2-(2-methylphenyl)ethyl]acetamide | - | 1. POCl₃, reflux2. Pd/C, heat | Moderate to good |

| Pictet-Spengler | 2-(2-methylphenyl)ethylamine | Formaldehyde | 1. Acid catalyst, reflux2. Pd/C, heat | Moderate to good |

| Skraup-Type (for 8-Methylquinoline) | 2-Methylaniline | Formaldehyde & Acetaldehyde | Solid acid catalyst, >350 °C | High (for 8-methylquinoline)[9] |

Visualizing the Synthetic Pathways

Pomeranz-Fritsch Reaction

Caption: Pomeranz-Fritsch synthesis of 8-methylisoquinoline.

Bischler-Napieralski Reaction

Caption: Bischler-Napieralski synthesis of 8-methylisoquinoline.

Pictet-Spengler Reaction

Caption: Pictet-Spengler synthesis of 8-methylisoquinoline.

Conclusion

The synthesis of 8-methylisoquinoline can be approached through several well-established synthetic routes, each with its own set of advantages and challenges. The selection of the most appropriate method will depend on the specific requirements of the research or development program, including factors such as starting material availability, desired scale, and the need for further functionalization. This guide has outlined the key starting materials and the rationale for their selection in the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, providing a solid foundation for the practical synthesis of this important heterocyclic compound. The provided protocols, while in some cases adapted from general procedures, offer a clear and actionable starting point for laboratory work.

References

- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

Methodological & Application

Introduction: The Isoquinoline Scaffold and the Power of Cross-Coupling

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 1-Chloro-8-methylisoquinoline: Protocols and Mechanistic Insights

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3][4] Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline scaffold is a paramount objective in medicinal chemistry and drug discovery.[5] Palladium-catalyzed cross-coupling reactions have emerged as a transformative tool in this endeavor, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with broad functional group tolerance.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of this compound at the C-1 position using three seminal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We present detailed, field-tested protocols, explain the causality behind experimental choices, and provide mechanistic diagrams to offer a complete, self-validating system for the synthesis of novel isoquinoline derivatives. The presence of the 8-methyl group introduces steric considerations that make judicious selection of catalytic components essential for successful transformations.

Preparation of Starting Material: this compound

The starting material can be synthesized from the corresponding 8-methylisoquinolin-1(2H)-one. The following protocol is adapted from established procedures for the chlorination of similar isoquinolinone systems.

Protocol 1: Synthesis of this compound

-

Reagents & Equipment:

-

8-methylisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

-

Step-by-Step Procedure:

-

To a round-bottom flask, add 8-methylisoquinolin-1(2H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (10 eq) to the flask in a well-ventilated fume hood.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford this compound as a solid.

-

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organoboron species and an organic halide.[8][9] Its utility in drug discovery is immense, allowing for the construction of biaryl and heteroaryl-aryl scaffolds that are common in bioactive molecules.[8]

Mechanism and Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides, necessitating the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate the process.[8][12]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃), which forms a more nucleophilic boronate species.[10]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Protocol 2: Suzuki-Miyaura Coupling of this compound

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

-

SPhos (4 mol%) or XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous, degassed 1,4-dioxane or toluene

-

Schlenk tube or microwave vial, magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

-

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

-

Seal the tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[8][12]

-

Data Presentation: Representative Catalyst Systems

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Expected Yield | Rationale / Notes |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | SPhos is a highly active Buchwald ligand effective for many chloro-heterocycles.[12] |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High | XPhos is another robust ligand, particularly for sterically demanding substrates.[8] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate | A classical catalyst; may require higher loading and longer times for less reactive chlorides. |

Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, linking amines with aryl halides.[13][14] This reaction is indispensable in pharmaceutical development, as the aniline and N-heteroaryl motifs it generates are ubiquitous in drug candidates.[7]

Mechanism and Rationale

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][16]

-

Ligand Choice: The choice of ligand is critical. Bidentate ligands like Xantphos are often used to prevent β-hydride elimination, an unproductive side reaction.[14] For sterically hindered substrates, bulky monodentate ligands are also effective.

-

Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine (or the intermediate palladium-amine complex), facilitating the formation of the key palladium-amido intermediate that precedes reductive elimination.[14]

Protocol 3: Buchwald-Hartwig Amination of this compound

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1 mol%)

-

Xantphos (2-4 mol%) or BINAP (2-3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

-

Anhydrous, degassed 1,4-dioxane or toluene

-

Glovebox or Schlenk line setup

-

-

Step-by-Step Procedure:

-

In a glovebox or under an inert gas stream, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

-

Add the this compound, the amine, and the anhydrous solvent.

-

Seal the vessel and heat in a preheated block to 80-110 °C for 2-24 hours. Monitor by TLC or LC-MS.

-

Once complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Data Presentation: Representative Catalyst Systems

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Expected Yield | Rationale / Notes |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to High | Xantphos is a versatile ligand for a broad range of amines. Cs₂CO₃ is a milder base suitable for sensitive functional groups. |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to High | A classic combination. NaOtBu is a strong base, effective for less reactive amines but can be less tolerant of some functional groups.[13] |

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing valuable arylalkyne and enyne structures.[17][18][19] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[18]

Mechanism and Rationale

The reaction proceeds via two interconnected catalytic cycles.[20]

-

Palladium Cycle: This cycle is similar to the Suzuki coupling, involving the oxidative addition of Pd(0) to the this compound.

-

Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. Subsequent reductive elimination yields the 1-alkynyl-8-methylisoquinoline product and regenerates the Pd(0) catalyst.[20] Copper-free versions exist but often require different ligands and conditions.[20]

Protocol 4: Sonogashira Coupling of this compound

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5-6 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous THF or DMF

-

Schlenk tube or sealed vial

-

-

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube under inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne.

-

Seal the vessel and stir at a temperature ranging from room temperature to 80 °C. The reaction is often rapid. Monitor by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Data Presentation: Representative Conditions

| Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Rationale / Notes |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Good | The classical Sonogashira conditions, reliable for a wide range of substrates.[19] |

| Pd₂(dba)₃ / XPhos / Cs₂CO₃ | - | Dioxane | 110 | Good to High | A copper-free variant. Often requires more forcing conditions but avoids alkyne homocoupling (Glaser coupling).[20] |

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions on 1-Chloro-8-methylisoquinoline

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of the 1-Substituted 8-Methylisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic introduction of substituents at the C1 position allows for the modulation of pharmacological activity, making 1-chloro-8-methylisoquinoline a critical and versatile building block. The presence of the chlorine atom at the electron-deficient C1 position, activated by the ring nitrogen, renders it susceptible to nucleophilic displacement. This reactivity profile opens a gateway to a diverse range of 1-substituted 8-methylisoquinoline derivatives with potential applications in oncology, neuroscience, and infectious diseases. The methyl group at the C8 position can provide steric hindrance that may influence reaction kinetics and selectivity, a factor that must be considered in reaction design.

This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on this compound. We will delve into both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering detailed, step-by-step methodologies and expert insights to ensure successful synthesis and derivatization.

Mechanistic Underpinnings: A Tale of Two Pathways

The substitution of the chlorine atom on this compound can proceed through two primary mechanistic pathways, largely dictated by the nature of the nucleophile and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The SNAr mechanism is a two-step process that is characteristic of aromatic systems bearing a good leaving group and activated by electron-withdrawing features.[1][2] In the context of this compound, the electronegative nitrogen atom serves to activate the C1 position towards nucleophilic attack.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction.[2] The negative charge is delocalized over the aromatic system, with significant stabilization provided by the nitrogen atom. In the second, faster step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the isoquinoline ring.[4]

The efficiency of the SNAr reaction is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

-

Leaving Group Ability: While chlorine is a good leaving group, the reactivity order in SNAr can sometimes be counterintuitive, with fluoride being the most reactive due to its high electronegativity which strongly polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack.[4]

-

Solvent: Polar aprotic solvents, such as DMF or DMSO, are often employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Caption: SNAr mechanism on this compound.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For the introduction of amine nucleophiles, particularly those that are weaker or sterically hindered, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the method of choice.[5][6] This powerful transformation allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions and with a broader substrate scope.[7][8]

The catalytic cycle of the Buchwald-Hartwig amination is a complex, multi-step process involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form an amido-palladium complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the aminated product.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[9][10] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for conducting nucleophilic substitution reactions on this compound.

Protocol 1: SNAr Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a typical SNAr reaction for the synthesis of 1-(benzylamino)-8-methylisoquinoline.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(benzylamino)-8-methylisoquinoline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the palladium-catalyzed amination of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol) to the tube.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-